molecular formula C29H64ClNO3Si B1600295 Dimethyloctadecyl(3-(triethoxysilyl)propyl)ammonium chloride CAS No. 62117-57-1

Dimethyloctadecyl(3-(triethoxysilyl)propyl)ammonium chloride

Cat. No. B1600295
CAS RN: 62117-57-1
M. Wt: 538.4 g/mol
InChI Key: HRBYCVPFYWTROV-UHFFFAOYSA-M
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Patent
US09278107B2

Procedure details

Firstly, 41.5 g (0.17 moL) of triethoxysilylpropyl chloride (Tokyo Kasei Kogyo Co., Ltd.), 44.6 g (0.150 moL) of N,N-dimethyl octadecylamine (Tokyo Kasei Kogyo Co., Ltd.) and 40.5 g of ethanol are fed into a nitrogen-purged pressurized reactor and heated to 135° C. After the reaction for 20 hours, 121.4 g of dimethyloctadecyl[3-(triethoxysilyl)propyl]ammonium chloride (EtAC) in ethanol solution is obtained.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
41.5 g
Type
reactant
Reaction Step Two
Quantity
44.6 g
Type
reactant
Reaction Step Three
Quantity
40.5 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][Si:4]([CH2:11][CH2:12][CH2:13][Cl:14])([O:8][CH2:9][CH3:10])[O:5][CH2:6][CH3:7])[CH3:2].[CH3:15][N:16]([CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH3:35])[CH3:17]>C(O)C>[Cl-:14].[CH3:15][N+:16]([CH3:17])([CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH3:35])[CH2:13][CH2:12][CH2:11][Si:4]([O:8][CH2:9][CH3:10])([O:5][CH2:6][CH3:7])[O:3][CH2:1][CH3:2] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
41.5 g
Type
reactant
Smiles
C(C)O[Si](OCC)(OCC)CCCCl
Step Three
Name
Quantity
44.6 g
Type
reactant
Smiles
CN(C)CCCCCCCCCCCCCCCCCC
Step Four
Name
Quantity
40.5 g
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
135 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purged
CUSTOM
Type
CUSTOM
Details
After the reaction for 20 hours
Duration
20 h

Outcomes

Product
Name
Type
product
Smiles
[Cl-].C[N+](CCC[Si](OCC)(OCC)OCC)(CCCCCCCCCCCCCCCCCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 121.4 g
YIELD: PERCENTYIELD 95.9%
YIELD: CALCULATEDPERCENTYIELD 150.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.